3-Bromo-N,N-dimethyl-5-(trifluoromethoxy)benzamide
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Overview
Description
3-Bromo-N,N-dimethyl-5-(trifluoromethoxy)benzamide is an organic compound with the molecular formula C10H10BrF3NO2 This compound is characterized by the presence of a bromine atom, a trifluoromethoxy group, and a dimethylamino group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-N,N-dimethyl-5-(trifluoromethoxy)benzamide typically involves the bromination of N,N-dimethyl-5-(trifluoromethoxy)benzamide. The reaction is carried out under controlled conditions using bromine or a bromine-containing reagent. The process requires careful handling due to the reactivity of bromine and the need to control the reaction temperature and time to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions using automated systems to ensure precision and safety. The use of continuous flow reactors can enhance the efficiency and scalability of the process, allowing for the production of significant quantities of the compound with high purity.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-N,N-dimethyl-5-(trifluoromethoxy)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. Conditions typically involve the use of solvents like dimethylformamide (DMF) or acetonitrile and may require heating.
Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents like lithium aluminum hydride can be used.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
3-Bromo-N,N-dimethyl-5-(trifluoromethoxy)benzamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological molecules.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties, such as high thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of 3-Bromo-N,N-dimethyl-5-(trifluoromethoxy)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group can enhance the compound’s binding affinity and selectivity for these targets, while the bromine atom can participate in halogen bonding interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3-Bromo-N,N-dimethyl-5-(trifluoromethyl)benzamide: Similar structure but with a trifluoromethyl group instead of a trifluoromethoxy group.
3-Bromo-N,N-dimethylbenzamide: Lacks the trifluoromethoxy group, resulting in different chemical properties and reactivity.
N,N-Dimethyl-5-(trifluoromethoxy)benzamide:
Uniqueness
3-Bromo-N,N-dimethyl-5-(trifluoromethoxy)benzamide is unique due to the combination of the bromine atom and the trifluoromethoxy group, which imparts distinct chemical properties and reactivity. This combination allows for specific interactions with biological targets and enables the compound to participate in a wide range of chemical reactions, making it valuable in various fields of research and industry.
Properties
IUPAC Name |
3-bromo-N,N-dimethyl-5-(trifluoromethoxy)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrF3NO2/c1-15(2)9(16)6-3-7(11)5-8(4-6)17-10(12,13)14/h3-5H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLOGAVBTNQOBQT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC(=CC(=C1)Br)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrF3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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